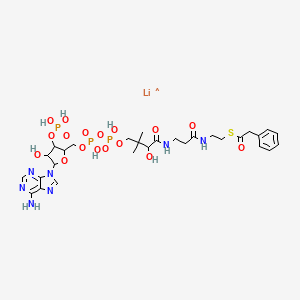
phenyl acetyl Coa
Descripción general
Descripción
Phenyl acetyl coenzyme A is a form of acetyl coenzyme A formed from the condensation of the thiol group from coenzyme A with the carboxyl group of phenylacetic acid . It plays a crucial role in various biochemical pathways, particularly in the metabolism of aromatic compounds.
Métodos De Preparación
Phenyl acetyl coenzyme A is often produced via the reduction of adenosine triphosphate to adenosine monophosphate and the conversion of phenylacetic acid and coenzyme A to diphosphate and phenyl acetyl coenzyme A. This reaction is catalyzed by phenylacetate-coenzyme A ligase . The reaction can be represented as: [ \text{ATP} + \text{phenylacetic acid} + \text{coenzyme A} \rightarrow \text{AMP} + \text{diphosphate} + \text{phenyl acetyl coenzyme A} ]
Análisis De Reacciones Químicas
Phenyl acetyl coenzyme A undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Phenyl acetyl coenzyme A has broad scientific research applications:
Mecanismo De Acción
Phenyl acetyl coenzyme A exerts its effects by inhibiting choline acetyltransferase, acting as a neurotoxin. It competes with acetyl coenzyme A, thereby interfering with the normal function of choline acetyltransferase . This inhibition can affect neurotransmitter synthesis and other metabolic processes.
Comparación Con Compuestos Similares
Phenyl acetyl coenzyme A is similar to other acyl coenzyme A derivatives, such as:
Acetyl coenzyme A: A central metabolite in many biochemical pathways, including the citric acid cycle.
Malonyl coenzyme A: Involved in fatty acid biosynthesis.
Succinyl coenzyme A: Plays a role in the citric acid cycle and heme synthesis.
Phenyl acetyl coenzyme A is unique due to its involvement in the catabolism of aromatic compounds and its specific inhibitory action on choline acetyltransferase .
Propiedades
InChI |
InChI=1S/C29H42N7O17P3S.Li/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZFFEIEACTQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42LiN7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423551 | |
| Record name | phenyl acetyl Coa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-26-2 | |
| Record name | phenyl acetyl Coa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)

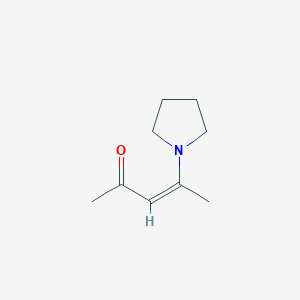

![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)


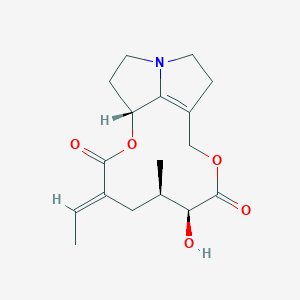
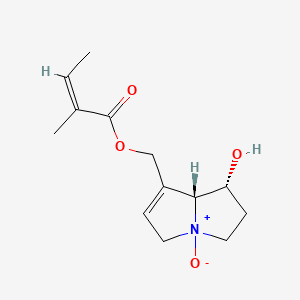
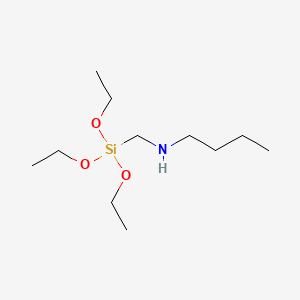

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)
